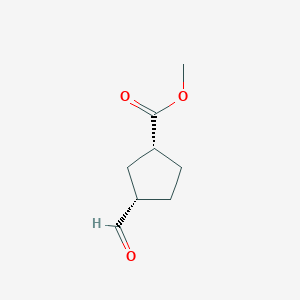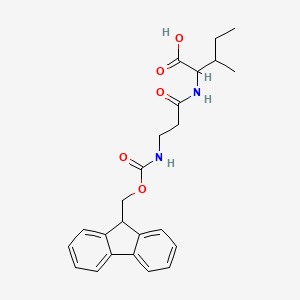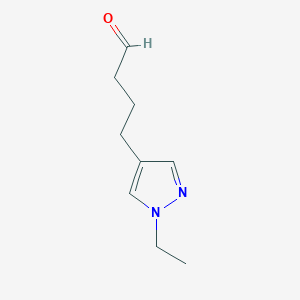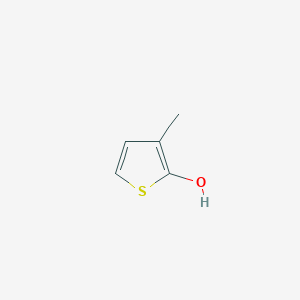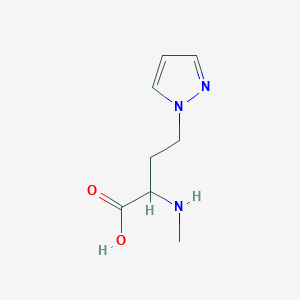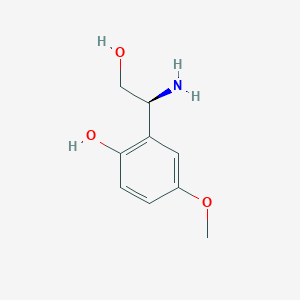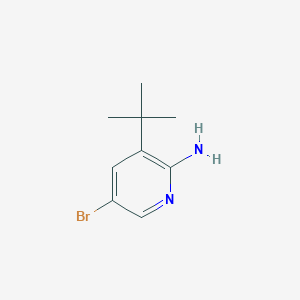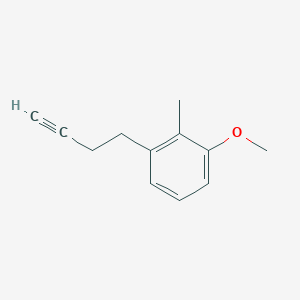
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene is an organic compound with a unique structure that includes a benzene ring substituted with a but-3-yn-1-yl group, a methoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene typically involves the alkylation of a substituted benzene ring. One common method is the reaction of 3-methoxy-2-methylbenzene with but-3-yn-1-yl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(But-3-yn-1-yl)-3-methoxybenzene: Lacks the methyl group on the benzene ring.
1-(But-3-yn-1-yl)-2-methoxy-4-methylbenzene: Has a different substitution pattern on the benzene ring.
1-(But-3-yn-1-yl)-4-methoxy-2-methylbenzene: Another isomer with different positions of the substituents.
Uniqueness
1-(But-3-yn-1-yl)-3-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the but-3-yn-1-yl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-but-3-ynyl-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C12H14O/c1-4-5-7-11-8-6-9-12(13-3)10(11)2/h1,6,8-9H,5,7H2,2-3H3 |
Clave InChI |
DSUNKHROPGZYHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


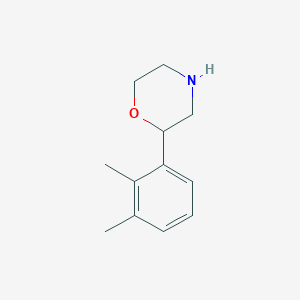
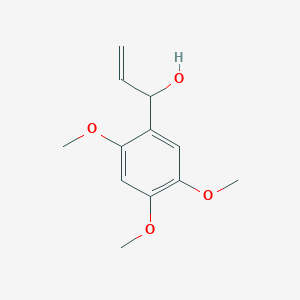
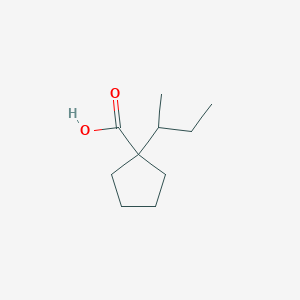
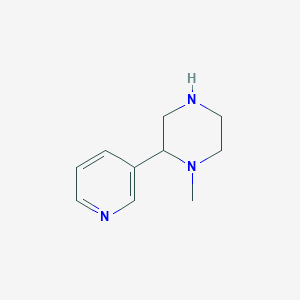
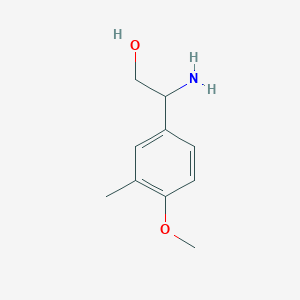
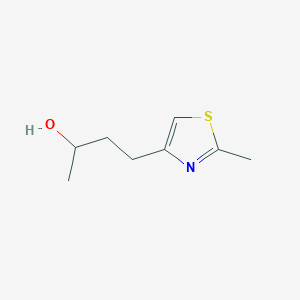
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
